molecular formula C11H16O4 B15321900 (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B15321900
M. Wt: 212.24 g/mol
InChI Key: IONRJSKJWDOGAY-ZETCQYMHSA-N
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Description

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a 3,4,5-trimethoxyphenyl substituent attached to an ethanolic carbon. The stereochemistry at the chiral center (S-configuration) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals or agrochemicals requiring enantioselective building blocks.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1S)-1-(3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3/t7-/m0/s1

InChI Key

IONRJSKJWDOGAY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(3,4,5-Trimethoxyphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: (S)-1-(3,4,5-Trimethoxyphenyl)ethanone or (S)-1-(3,4,5-Trimethoxyphenyl)acetic acid.

    Reduction: (S)-1-(3,4,5-Trimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethanol moiety may also play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

(1S)-1-(3,5-Dimethoxyphenyl)ethan-1-ol

This compound differs by having two methoxy groups (3,5-substitution) instead of three. Key distinctions include:

  • Molecular Weight : 182.22 g/mol (vs. 212.24 g/mol for the trimethoxy analog), due to the absence of the 4-methoxy group.
  • Stereochemical Applications : Both compounds share the (S)-configuration, but the dimethoxy variant may exhibit different enantioselectivity in catalytic processes due to steric and electronic variations.

1-(3,4,5-Trimethoxyphenyl)ethan-1-one

The ketone counterpart of the target alcohol, this compound is used in synthesizing ethanoanthracene derivatives (e.g., compound 21k in ). Key comparisons include:

  • Functional Group Reactivity : The ketone undergoes condensation reactions (e.g., Claisen-Schmidt) to form α,β-unsaturated ketones, while the alcohol may participate in nucleophilic substitutions or esterifications.
  • The alcohol derivative could serve as a precursor for prodrugs or modified analogs.

The absence of methoxy groups in similar ketones (e.g., 3,4-dimethoxy derivatives) reduces their electron-rich character, impacting reaction rates and product stability .

Ortho-Carborane Derivatives with Trimethoxyphenyl Groups

describes ortho-carborane compounds with 3,4,5-trimethoxyphenyl substituents. While structurally distinct (carborane cores vs. ethanol backbones), these compounds share the trimethoxy motif, which likely enhances:

  • Thermal Stability: Carboranes are known for high thermal resistance; the trimethoxy groups may improve solubility in organic solvents.
  • Melting Points : Reported melting points for these carborane derivatives range from 120–180°C, suggesting that the trimethoxy group contributes to crystalline packing efficiency.

Such comparisons underscore the versatility of the trimethoxyphenyl moiety across diverse compound classes .

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol C₁₁H₁₆O₄ 212.24 Not reported Chiral synthesis intermediate
(1S)-1-(3,5-Dimethoxyphenyl)ethan-1-ol C₁₀H₁₄O₃ 182.22 Not reported Potential asymmetric synthesis
1-(3,4,5-Trimethoxyphenyl)ethan-1-one C₁₁H₁₄O₄ 210.23 Not reported Precursor for ethanoanthracenes
1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-carborane C₁₈H₂₈B₁₀O₄ 426.12* 145–148 Materials science research

*Estimated based on molecular formula.

Q & A

Q. What are the most reliable synthetic routes for (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves catalytic asymmetric reduction of the corresponding ketone precursor, such as 3,4,5-trimethoxyacetophenone, using chiral catalysts (e.g., BINAP-Ru complexes) . Alternatively, Grignard addition to substituted benzaldehydes followed by stereochemical resolution can be employed . Key optimization parameters include temperature control (0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (typically 1–5 mol%) to maximize enantiomeric excess (ee) . Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases (90:10 ratio) is standard . Retention times and peak symmetry should be compared against a racemic mixture. Polarimetry ([α]D measurements) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) provide complementary validation . For absolute configuration confirmation, X-ray crystallography of derivatives (e.g., Mosher esters) is definitive .

Q. What are the key functional groups influencing the compound’s reactivity in downstream applications?

  • Methodological Answer : The hydroxyl group (-OH) participates in hydrogen bonding and nucleophilic substitutions (e.g., tosylation or Mitsunobu reactions) . The electron-rich 3,4,5-trimethoxyphenyl moiety directs electrophilic aromatic substitution (e.g., bromination at the para position) . Methoxy groups enhance solubility in polar solvents but may sterically hinder reactions at the aryl ring .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled without compromising stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP on silica) improve scalability and reduce catalyst leaching . Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (water/ethyl acetate) achieves high ee (>99%) at multi-gram scales . Monitor reaction progress via inline FTIR or Raman spectroscopy to detect early-stage racemization .

Q. What strategies mitigate conflicting data in biological activity studies of this compound?

  • Methodological Answer : Contradictions in IC₅₀ values or receptor binding may arise from impurities (e.g., residual ketone) or stereochemical heterogeneity. Validate purity via LC-MS and ensure enantiomeric excess >98% before assays . Use orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) to cross-verify results . Solvent choice (e.g., DMSO vs. ethanol) can also modulate apparent activity due to aggregation effects .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : The alcohol is prone to oxidation; store under inert atmosphere (argon) at -20°C in amber vials . Degradation products (e.g., ketone) can be quantified via GC-MS. For long-term stability, derivatization (e.g., acetylation) is recommended . Pre-experiment NMR or TLC checks ensure integrity .

Q. What advanced techniques elucidate its interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) predicts binding modes to targets like cytochrome P450 enzymes . Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) . Fluorescence anisotropy assays using labeled derivatives reveal membrane permeability .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate ee using at least two methods (e.g., HPLC and NMR) to avoid artifacts .
  • Safety Protocols : Refer to GHS Category 4 guidelines for handling (gloves, fume hood) due to moderate acute toxicity .
  • Data Reproducibility : Document solvent purity, catalyst batches, and storage conditions meticulously to address variability .

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